

Thermodynamic Properties of Diacetone Alcohol: A Technical Guide

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Compound of Interest		
Compound Name:	Diacetone alcohol	
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Introduction

Diacetone alcohol (DAA), systematically known as 4-hydroxy-4-methyl-2-pentanone, is a versatile oxygenated solvent with a unique combination of a ketone and a hydroxyl functional group. This bifunctionality makes it a valuable intermediate in chemical synthesis and a widely used solvent in various industries, including coatings, textiles, and pharmaceuticals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the key thermodynamic properties of **diacetone alcohol**, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Thermodynamic Properties

The thermodynamic properties of **diacetone alcohol** have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Fundamental Physical and Thermodynamic Properties



Property	Value	Units	Conditions	Reference(s)
Molecular Formula	C6H12O2	-	-	[1]
Molar Mass	116.16	g·mol ^{−1}	-	[2]
Density	0.938	g/cm³	20 °C	[2][3]
Melting Point	-47	°C	-	
Boiling Point	168	°C	1013 hPa	[4]
Flash Point (Closed Cup)	61 - 64	°C	-	
Heat of Vaporization	377	J/g	at normal boiling point	-
Heat of Combustion	-303 x 10⁵	J/kg	Estimated	[3]
Specific Heat	1.9	J/g/°C	20 °C	[2]
Vapor Pressure	1.29	hPa	20 °C	
Autoignition Temperature	640	°C	-	_

Table 2: Vapor Pressure at Various Temperatures

Temperature (°C)	Pressure (mmHg)
20	0.97
25	1.71
35	3.18
45	4.55

Experimental Protocols



Accurate determination of thermodynamic properties relies on precise experimental methodologies. This section details the protocols for the synthesis of **diacetone alcohol** and the measurement of its key thermodynamic properties.

Synthesis of Diacetone Alcohol via Aldol Condensation of Acetone

Diacetone alcohol is commercially produced through the base-catalyzed aldol condensation of acetone. The following protocol is a representative laboratory-scale synthesis.

Materials:

- Acetone (anhydrous)
- Barium hydroxide (catalyst)
- Soxhlet extractor
- Round-bottom flask
- Reflux condenser
- Distillation apparatus (for purification)

Procedure:

- Reaction Setup: A Soxhlet extractor containing a thimble filled with barium hydroxide is
 placed on top of a round-bottom flask containing anhydrous acetone. A reflux condenser is
 fitted on top of the Soxhlet extractor.
- Reaction: The acetone in the flask is heated to reflux. The acetone vapor bypasses the
 thimble, condenses in the reflux condenser, and the liquid acetone drips back into the
 thimble, coming into contact with the barium hydroxide catalyst.
- Condensation: The acetone, in the presence of the basic catalyst, undergoes an aldol
 addition reaction to form diacetone alcohol. The diacetone alcohol, having a higher boiling
 point than acetone, remains in the round-bottom flask.



- Equilibrium: The reaction is an equilibrium process. As the reaction proceeds, the
 concentration of diacetone alcohol in the flask increases, and the boiling point of the
 mixture rises.
- Work-up and Purification: Once the reaction has reached the desired conversion, the excess
 acetone is removed by distillation. The remaining crude diacetone alcohol is then purified
 by vacuum distillation to prevent decomposition at its atmospheric boiling point.

Measurement of Heat of Mixing with Water

The following protocol was used to determine the heat of mixing of **diacetone alcohol** and water at 25°C.[5]

Apparatus:

- A custom-designed calorimeter with a heating coil.
- A thermistor to measure temperature changes.
- A means to introduce one liquid into the other (e.g., a hypodermic needle).

Procedure:

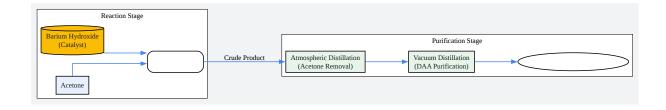
- Calorimeter Calibration: The thermal equivalent of the calorimeter is determined by introducing a known amount of electrical energy through the heating coil and measuring the corresponding temperature rise of a known mass of a substance with a known specific heat (e.g., water).
- Sample Preparation: Diacetone alcohol is purified by fractional distillation under reduced pressure.[5] Demineralized water is boiled to remove dissolved gases.[5]
- Mixing: A known amount of diacetone alcohol is placed in the calorimeter. A known amount
 of water is then introduced into the calorimeter.
- Temperature Measurement: The temperature change upon mixing is recorded. For exothermic mixing, the temperature rise is measured.

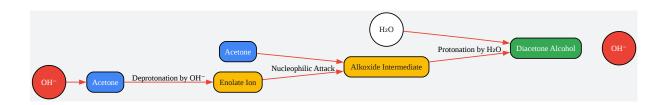


 Heat Calculation: The heat of mixing is calculated from the observed temperature change and the thermal equivalent of the calorimeter and its contents. For exothermic reactions, the temperature rise is subsequently duplicated by electrical heating to determine the heat evolved.[5]

Visualizations Synthesis of Diacetone Alcohol

The synthesis of **diacetone alcohol** from acetone is a classic example of a base-catalyzed aldol condensation. The workflow involves the reaction of acetone in the presence of a solid base catalyst, followed by purification.





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